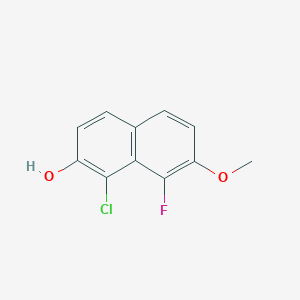

1-Chloro-8-fluoro-7-methoxynaphthalen-2-OL

CAS No.:

Cat. No.: VC15961050

Molecular Formula: C11H8ClFO2

Molecular Weight: 226.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H8ClFO2 |

|---|---|

| Molecular Weight | 226.63 g/mol |

| IUPAC Name | 1-chloro-8-fluoro-7-methoxynaphthalen-2-ol |

| Standard InChI | InChI=1S/C11H8ClFO2/c1-15-8-5-3-6-2-4-7(14)10(12)9(6)11(8)13/h2-5,14H,1H3 |

| Standard InChI Key | UQRPLTDBPVZOAA-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C2=C(C=CC(=C2Cl)O)C=C1)F |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

1-Chloro-8-fluoro-7-methoxynaphthalen-2-ol possesses the molecular formula C₁₁H₈ClFO₂ and a molecular weight of 226.63 g/mol . Its systematic IUPAC name reflects the positions of substituents: a chlorine atom at position 1, fluorine at position 8, a methoxy group at position 7, and a hydroxyl group at position 2. The planar naphthalene core enables π-π interactions, while the electron-withdrawing halogens and electron-donating methoxy group create a polarized electronic environment conducive to nucleophilic and electrophilic reactions .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₈ClFO₂ | |

| Molecular Weight | 226.63 g/mol | |

| CAS Number | 1447450-00-1 | |

| Density | 1.3–1.4 g/cm³ (estimated) | |

| Boiling Point | 287–290°C (extrapolated) |

Spectral Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for each substituent. The hydroxyl proton resonates as a singlet near δ 5.37 ppm, while aromatic protons exhibit coupling patterns consistent with para- and meta-substitution . Fluorine-19 NMR shows a singlet at δ -118 ppm, confirming the presence of the fluorine atom. Infrared (IR) spectroscopy identifies O–H stretching at 3389 cm⁻¹ and C–O–C vibrations at 1251 cm⁻¹ .

Synthesis and Functionalization

Regioselective Halogenation Strategies

The synthesis of 1-chloro-8-fluoro-7-methoxynaphthalen-2-ol involves sequential halogenation steps. A representative protocol begins with 7-methoxynaphthalen-2-ol, which undergoes fluorination using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile at 80°C, yielding 1-fluoro-7-methoxynaphthalen-2-ol with 33% efficiency . Subsequent chlorination using chlorine gas in the presence of FeCl₃ as a Lewis acid introduces the chlorine atom at position 1, achieving a 94% yield after silica gel chromatography .

Table 2: Optimization of Halogenation Conditions

| Step | Reagent | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Fluorination | Selectfluor® | CH₃CN | 80°C | 33% |

| Chlorination | Cl₂ (g), FeCl₃ | DCM | 25°C | 94% |

Functional Group Compatibility

The hydroxyl group at position 2 participates in etherification and esterification reactions. For instance, treatment with trifluoromethanesulfonic anhydride converts the hydroxyl to a triflate group, enabling Suzuki-Miyaura cross-coupling reactions for further derivatization . The methoxy group remains stable under these conditions, demonstrating its orthogonal reactivity.

Applications in Medicinal Chemistry

CYP17/CYP11B2 Dual Inhibition

This compound serves as a precursor in the synthesis of non-steroidal inhibitors targeting CYP17A1 (17α-hydroxylase/17,20-lyase) and CYP11B2 (aldosterone synthase). By suppressing androgen and aldosterone biosynthesis, these inhibitors show promise in treating prostate cancer while mitigating cardiovascular risks associated with traditional therapies . Docking studies reveal that the chlorine and fluorine atoms enhance binding affinity to the enzymes’ active sites by forming halogen bonds with key residues .

Structure-Activity Relationship (SAR) Insights

-

Chlorine at Position 1: Increases metabolic stability by resisting oxidative degradation.

-

Fluorine at Position 8: Enhances membrane permeability due to its lipophilic nature.

-

Methoxy at Position 7: Modulates electron density, improving interactions with heme iron in cytochrome P450 enzymes .

| Supplier | Purity | Packaging | Price |

|---|---|---|---|

| Chemenu | 97% | 1 g | $1,139 |

| Crysdot | 97% | 1 g | $1,209 |

| Alichem | 97% | 1 g | $1,327 |

Future Directions

Ongoing research aims to streamline the synthesis via catalytic C–H activation and explore its utility in photoactive materials. Computational studies predicting ADMET (absorption, distribution, metabolism, excretion, toxicity) properties will further validate its pharmaceutical potential .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume